1-Bromocyclohept-1-ene

Vue d'ensemble

Description

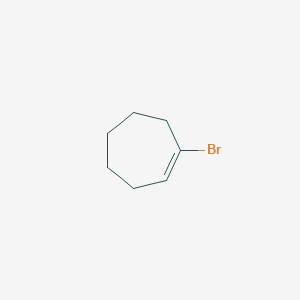

1-Bromocyclohept-1-ene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of cycloheptene, characterized by the presence of a bromine atom attached to the first carbon of the cycloheptene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromocyclohept-1-ene can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of cycloheptene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromocyclohept-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptene.

Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X₂).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

Addition: Bromine (Br₂) or hydrogen bromide (HBr) in non-polar solvents.

Major Products:

Substitution: Formation of cycloheptanol, cycloheptyl ethers, or cycloheptylamines.

Elimination: Formation of cycloheptene.

Addition: Formation of dibromocycloheptane or bromocycloheptane.

Applications De Recherche Scientifique

Organic Synthesis

1-Bromocyclohept-1-ene serves as a versatile intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, enabling the formation of new chemical bonds. This application is crucial in creating complex molecules for pharmaceuticals and other chemical products.

Medicinal Chemistry

The compound shows potential as a precursor for developing pharmaceutical agents. Research indicates that it exhibits significant cytotoxic effects against cancer cell lines, particularly human leukemic cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism of action involves the induction of apoptosis in cancer cells through interactions with cellular pathways regulating survival and death .

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its unique structure contributes to the development of materials with desirable mechanical and thermal properties, making it useful in various industrial applications.

Chemical Biology

This compound is employed in studying enzyme mechanisms and biochemical pathways. Its reactivity allows researchers to investigate how various biological systems interact with halogenated compounds, providing insights into metabolic processes and enzyme functions.

Anticancer Activity Study

A notable study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability among human leukemia cell lines. The study emphasized its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against cancer .

Enantioselective Hydrolysis Study

Research involving enantioselective hydrolysis using biocatalysts has shown that substrates containing this compound derivatives yield optically pure allylic alcohols with high enantiomeric excess (ee). This process showcases the compound's utility in synthesizing chiral compounds for pharmaceutical applications .

Research indicates that this compound may exhibit antimicrobial properties alongside its anticancer activity. These findings suggest further exploration into its potential as a bioactive compound for therapeutic development .

Toxicity and Safety Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate moderate toxicity; however, comprehensive toxicological studies are necessary to establish safe usage parameters for potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in leukemia cell lines |

| Antimicrobial | Potential antibacterial properties observed |

| Enantioselective Synthesis | High ee achieved in biocatalytic processes |

Mécanisme D'action

The mechanism of action of 1-bromocyclohept-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon-bromine bond, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparaison Avec Des Composés Similaires

1-Bromocyclohex-1-ene: A six-membered ring analog with similar reactivity but different ring strain and stability.

1-Bromocyclooct-1-ene: An eight-membered ring analog with different steric and electronic properties.

Uniqueness: 1-Bromocyclohept-1-ene is unique due to its seven-membered ring structure, which imparts distinct chemical properties such as ring strain and reactivity. Compared to its six- and eight-membered analogs, it offers a balance between ring strain and stability, making it a valuable compound for various chemical transformations.

Activité Biologique

1-Bromocyclohept-1-ene, a halogenated cyclic compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

This compound is characterized by the following properties:

- Molecular Formula : C₇H₁₁Br

- Molecular Weight : 161.04 g/mol

- CAS Number : 18317-64-1

- Structural Characteristics : The compound features a bromine atom attached to a cycloheptene ring, which influences its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves bromination reactions of cycloheptene derivatives. Various synthetic routes have been explored, including:

- Bromination of Cycloheptene : Utilizing Br₂ in non-polar solvents to selectively introduce the bromine atom at the double bond of cycloheptene.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a bioactive compound.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human leukemic cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The proposed mechanism for its anticancer activity involves the induction of apoptosis in cancer cells. The compound may interact with cellular pathways that regulate cell survival and death, leading to increased apoptosis rates in treated cells .

Case Studies

Several case studies highlight the biological implications and therapeutic potential of this compound:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability among human leukemia cell lines. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Other investigations have suggested that halogenated compounds like this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents .

Toxicity and Safety

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Preliminary assessments indicate that the compound may exhibit moderate toxicity; however, detailed toxicological studies are necessary to establish safe usage parameters for potential therapeutic applications .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-bromocycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAZDEWSYBZNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340504 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18317-64-1 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.